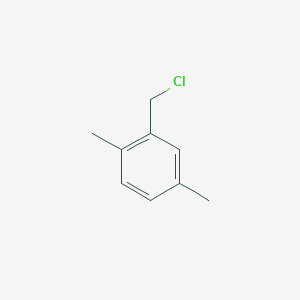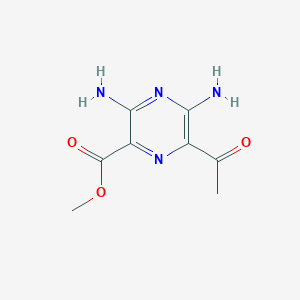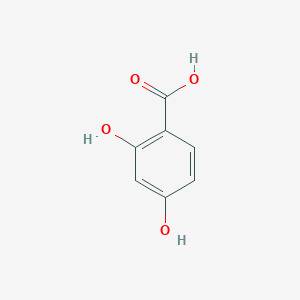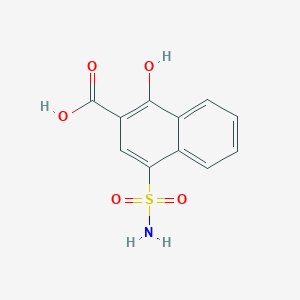
4-Aminosulphonyl-1-hydroxy-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminosulphonyl-1-hydroxy-2-naphthoic acid (AHNA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AHNA is a derivative of naphthalene, and it has been found to possess a range of interesting properties that make it a valuable tool for research purposes.
Applications De Recherche Scientifique
4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has been found to have a variety of scientific research applications. One of the most important applications of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid is in the study of enzymes that are involved in the biosynthesis of folate. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid is a potent inhibitor of these enzymes, and it has been used to study their structure and function. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has also been used in the development of new drugs for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid is based on its ability to inhibit the activity of enzymes that are involved in the biosynthesis of folate. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid binds to these enzymes and prevents them from carrying out their normal functions. This inhibition leads to a decrease in the production of folate, which is essential for the growth and survival of cells. The inhibition of folate biosynthesis is an important mechanism of action in the development of new drugs for the treatment of cancer and other diseases.
Effets Biochimiques Et Physiologiques
4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has a range of biochemical and physiological effects that make it a valuable tool for research purposes. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has been found to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has also been shown to reduce the levels of homocysteine in the blood, which is a risk factor for cardiovascular disease. Additionally, 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has been found to have anti-inflammatory properties and to reduce the production of reactive oxygen species (ROS) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has several advantages for lab experiments. It is a potent inhibitor of enzymes involved in the biosynthesis of folate, which makes it a valuable tool for studying these enzymes. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are some limitations to the use of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid in lab experiments. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid is a toxic compound, and it must be handled with care to avoid exposure. Additionally, 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has a short half-life, which can make it difficult to study its effects over longer periods of time.
Orientations Futures
There are several future directions for the study of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid. One area of research is the development of new drugs based on the structure of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has been found to be a potent inhibitor of enzymes involved in the biosynthesis of folate, and this inhibition has been shown to have therapeutic potential for the treatment of cancer and other diseases. Another area of research is the study of the mechanism of action of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid. Understanding how 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid interacts with enzymes involved in the biosynthesis of folate can provide insights into the development of new drugs for the treatment of these diseases. Finally, further research is needed to determine the safety and efficacy of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid in humans. Clinical trials are needed to evaluate the potential of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid as a therapeutic agent.
Conclusion
In conclusion, 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid is a valuable tool for scientific research due to its potential applications in various fields. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has been found to possess a range of interesting properties that make it a valuable tool for research purposes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid has the potential to be a powerful tool for the development of new drugs for the treatment of cancer and other diseases, and further research is needed to fully explore its potential.
Méthodes De Synthèse
4-Aminosulphonyl-1-hydroxy-2-naphthoic acid can be synthesized through a multi-step process that involves the reaction of 2-naphthol with chlorosulfonic acid, followed by the addition of ammonia and sodium hydroxide. The resulting product is then treated with sodium nitrite and hydrochloric acid to yield 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid. The synthesis of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid is a complex process that requires careful attention to detail and precise control of reaction conditions.
Propriétés
Numéro CAS |
64415-15-2 |
|---|---|
Nom du produit |
4-Aminosulphonyl-1-hydroxy-2-naphthoic acid |
Formule moléculaire |
C11H9NO5S |
Poids moléculaire |
267.26 g/mol |
Nom IUPAC |
1-hydroxy-4-sulfamoylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO5S/c12-18(16,17)9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15)(H2,12,16,17) |
Clé InChI |
OTDVKOVLSPJORY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)S(=O)(=O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)S(=O)(=O)N |
Autres numéros CAS |
64415-15-2 |
Synonymes |
NSC 122281 NSC-122281 NSC122281 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



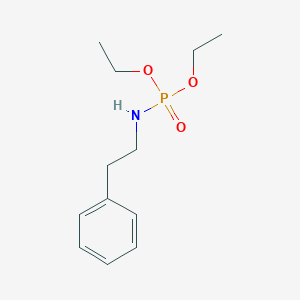
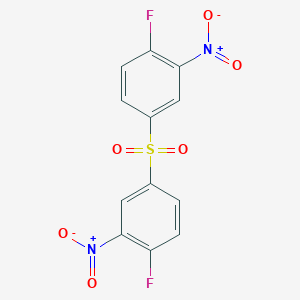
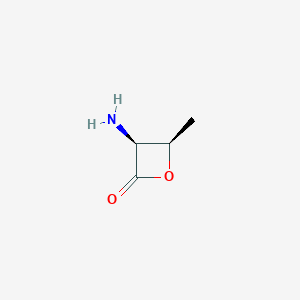
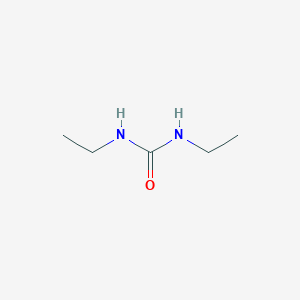
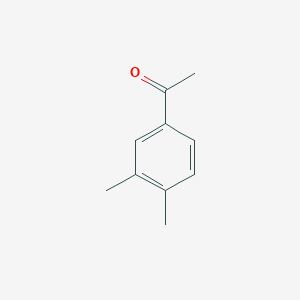
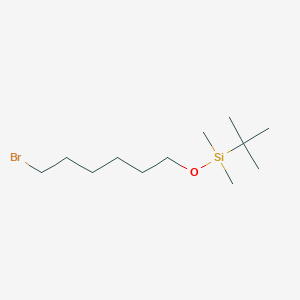
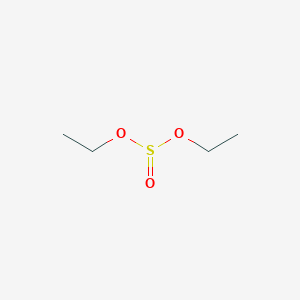
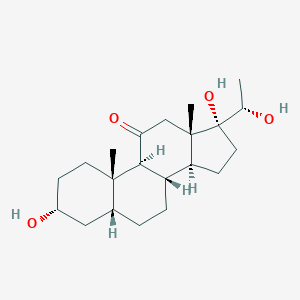
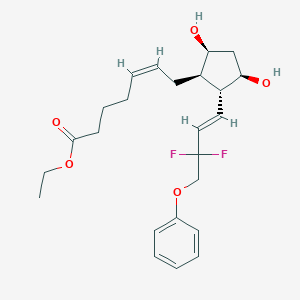
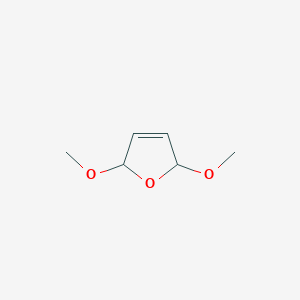
![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)
